9-Methylbenzo[g]chrysene
Description
Overview of Polycyclic Aromatic Hydrocarbons (PAHs) and Methylated Derivatives
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings in various structural arrangements. iarc.frchemsrc.com They are widespread environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. chemsrc.com PAHs can be generated through both natural processes, like forest fires and volcanic eruptions, and anthropogenic activities, including industrial emissions and vehicle exhaust. iarc.fr
Methylated PAHs (Me-PAHs) are derivatives of PAHs that have one or more hydrogen atoms replaced by a methyl group. iarc.fr These alkylated compounds are also widely distributed in the environment and are significant components of crude oil and coal. hmdb.carsc.org The addition of a methyl group can alter the physical, chemical, and toxicological properties of the parent PAH. chemicalbook.com In some cases, methylated derivatives exhibit greater persistence in the environment and higher carcinogenicity than their unsubstituted parent compounds. hmdb.cachemicalbook.com The position of the methyl substituent on the aromatic nucleus plays a crucial role in determining the compound's biological activity. chemicalbook.com
Significance of Benzo[g]chrysene (B86070) and its Methylated Analogs in Contemporary Chemical Research
Benzo[g]chrysene is a five-ringed, non-planar PAH that has attracted considerable scientific interest. Its unique structure, which includes a "fjord region," leads to significant deviations from planarity and influences its chemical reactivity and biological interactions. ontosight.ai Benzo[g]chrysene is recognized as a widespread environmental contaminant and a potent carcinogen, with research focusing on its ability to form DNA adducts, which are critical in the initiation of cancer. ontosight.ai Furthermore, benzo[g]chrysene and its functionalized derivatives serve as building blocks in the synthesis of more complex organic materials, such as discotic liquid crystals with potential applications in opto-electronics. sioc-journal.cnput.ac.ir
The methylated analogs of benzo[g]chrysene, including the various methylchrysene isomers, are important in several research fields. In geochemistry, the distribution patterns of methylchrysenes found in crude oils and sediment extracts are used as molecular indicators to assess the thermal maturity of source rocks. rsc.orgput.ac.irresearchgate.net Toxicological studies are also significant, as methylation can dramatically influence the carcinogenic potential of the parent chrysene (B1668918) structure. chemicalbook.com For instance, 5-methylchrysene (B135471) is a much stronger carcinogen than its parent compound, chrysene. chemicalbook.com The study of specific isomers like 9-Methylbenzo[g]chrysene is crucial for understanding structure-activity relationships and the metabolic pathways of these environmental contaminants.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
17-methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16/c1-15-10-11-16-12-13-21-19-8-3-2-6-17(19)18-7-4-5-9-20(18)23(21)22(16)14-15/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLOOFQGTBINGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of 9 Methylbenzo G Chrysene
Chemical Formula and Molecular Weight
The molecular formula for this compound is C₂₃H₁₆. Based on this formula, the compound has a molecular weight of approximately 292.37 g/mol .
Annulation and Cyclization Approaches in the Construction of Benzogchrysene Skeletons
Melting Point, Boiling Point, and Solubility
Specific experimental data for the melting and boiling points of this compound are not well-documented in publicly available literature. For comparison, the parent compound, Benzo[g]chrysene (B86070), has a reported melting point in the range of 112–116 °C. iarc.fr
Regarding solubility, this compound is soluble in organic solvents such as dichloromethane (B109758) (DCM) and ethyl acetate. as-1.co.jp Like most high-molecular-weight PAHs, it is expected to have very low solubility in water due to its nonpolar, hydrophobic nature. solubilityofthings.com
| Property | Value |
| CAS Number | 13322-53-7 |
| Molecular Formula | C₂₃H₁₆ |
| Molecular Weight | 292.37 g/mol |
| Melting Point | Not well-documented |
| Boiling Point | Not well-documented |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate as-1.co.jp |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of complex organic molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometry, and various reactivity parameters.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying polycyclic aromatic hydrocarbons (PAHs). It provides a balance between computational cost and accuracy, making it suitable for these relatively large systems. DFT is employed to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule.
Theoretical studies on various PAHs demonstrate how these properties are calculated. For example, DFT calculations at the M06/6-311G(d,p) level are used for geometry optimization, followed by further analysis of electronic properties. acs.org
Table 1: Examples of Calculated Electronic Properties for Related PAHs using DFT Note: This table presents data for related nonfullerene and dibenzo[g,p]chrysene (B91316) compounds to illustrate typical values obtained through DFT calculations, as specific data for 9-Methylbenzo[g]chrysene is not available.
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |
| O-IDTBR1 | -5.615 | -3.230 | 2.385 | acs.org |
| NFBC6 (Derivative) | -5.162 | -3.658 | 1.504 | acs.org |
| Dibenzo[g,p]chrysene (DBC-H) | -5.73 | -1.78 | 3.95 | nih.gov |
| MeO-DBC-2 (Derivative) | -5.40 | -1.73 | 3.67 | nih.gov |
Computational methods can predict the most probable sites for chemical reactions on a molecule. One common approach is the analysis of the Molecular Electrostatic Potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This analysis helps in understanding where a molecule might interact with other reagents. acs.orgtdx.cat
Another method for predicting reactivity involves calculating bond dissociation energies (BDEs). researchgate.net For atmospheric degradation, the most likely points of attack by radicals like hydroxyl (•OH) are the hydrogen atoms with the lowest BDEs. researchgate.net In the parent compound chrysene (B1668918), these initiation points are often at specific armchair and peak hydrogen positions. researchgate.net The planar structure of benzo[g]chrysene (B86070) allows it to intercalate between DNA bases, a reactivity feature driven by its electronic and structural properties.
Theoretical chemistry is instrumental in simulating complex reaction pathways, such as the atmospheric degradation of PAHs. These reactions are often initiated by the hydroxyl (•OH) radical. researchgate.net For chrysene, a structural isomer of benzo[g]chrysene, DFT calculations (using the M06-2X functional) combined with Rice-Ramsperger-Kassel-Marcus (RRKM) theory have been used to elucidate the degradation mechanism and its kinetics. researchgate.net
The process begins with the addition of an •OH radical to the aromatic ring. In the presence of atmospheric oxygen (O₂) and nitrogen oxides (NOx), this leads to the formation of various oxygenated PAHs (OPAHs) and nitro-PAHs (NPAHs), including hydroxychrysene and nitro-chrysene. researchgate.net These simulations involve locating the transition states—the highest energy points along the reaction coordinate—which are crucial for determining the reaction's activation energy. libretexts.orgwikipedia.org By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed.
Kinetic parameters, such as reaction rate constants, can also be computed. These simulations provide valuable data on how long a compound like this compound might persist in the environment.
Table 2: Calculated Atmospheric Degradation Kinetics for Chrysene (Isomer of Benzo[g]chrysene) Initiated by •OH Radical Note: This data for the closely related isomer chrysene illustrates the type of kinetic parameters obtained through computational simulation.
| Parameter | Value | Source |
| Reaction | Chrysene + •OH | researchgate.net |
| Overall Rate Constant (at 298 K) | 4.48 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | researchgate.net |
| Atmospheric Lifetime | 6.4 hours | researchgate.net |
Analysis of Reactive Sites and Electrostatic Potentials
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property-based features of chemicals with their biological activities or other effects. bharataganitaparisad.commdpi.com These models are essential in toxicology and drug design for predicting the properties of untested chemicals. qsartoolbox.org For PAHs, QSAR is widely used to predict carcinogenicity and other toxicological endpoints. biochempress.comresearchgate.net
A key component of QSAR modeling is the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. biointerfaceresearch.com Topological descriptors, derived from the graph representation of a molecule, are particularly common in PAH studies because they can be calculated quickly and efficiently. bharataganitaparisad.combiointerfaceresearch.comresearchgate.net These descriptors encode information about molecular size, shape, branching, and complexity. tandfonline.com
Various classes of topological descriptors have been successfully applied to QSAR studies of PAHs:
Degree-Based Indices: These include the Randić, Zagreb, and sum-connectivity indices, which have shown strong correlations with properties like the total π-electron energy. researchgate.net
Irregularity Indices: These descriptors quantify the non-uniformity of a molecular graph and have been used to study various chemical properties. biointerfaceresearch.com
Distance-Matrix-Based Descriptors: These are derived from matrices that represent the distances between atoms in a molecule and have been used to improve predictions of carcinogenic activity in methylated PAHs. biochempress.com
Temperature-Based Indices: These are another class of descriptors used to model the physicochemical properties of PAHs. tandfonline.com
These descriptors serve as the independent variables in regression equations to predict a specific activity or property. biochempress.com
Table 3: Examples of Topological Descriptor Classes Used in QSAR for PAHs
| Descriptor Class | Description | Application in PAH Studies | Source(s) |
| Degree-Based (e.g., Zagreb) | Based on the connectivity (degree) of atoms (vertices) in the molecular graph. | Correlates with π-electron energy and other physicochemical properties. | bharataganitaparisad.comresearchgate.net |
| Irregularity Indices | Quantifies the heterogeneity of the molecular structure. | Used in QSAR/QSPR studies to characterize chemical properties. | biointerfaceresearch.com |
| Distance-Matrix-Based | Derived from the distances between all pairs of atoms in the molecule. | Predicts carcinogenic activity of methylated PAHs. | biochempress.com |
| Reverse Degree-Based | Based on the reversed sequence of atom degrees. | Evaluates structural complexity and stability. | tandfonline.com |
Understanding how a molecule like this compound interacts with biological targets is crucial for assessing its mechanism of toxicity. Computational methods such as molecular docking and molecular dynamics (MD) simulations are used to predict these interactions. mdpi.comnih.gov
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov Following docking, MD simulations can be run to study the dynamic behavior of the ligand-receptor complex over time, providing a more accurate evaluation of binding stability and interactions. mdpi.com
For example, computational studies have investigated the binding of PAHs, including the parent compound benzo[g]chrysene, to the rat aryl hydrocarbon receptor (rAhR), a key protein involved in mediating the toxic effects of many PAHs. mdpi.comnih.gov These simulations calculate the binding free energy (ΔGbind), which indicates the strength of the interaction. The results show that van der Waals forces are the primary driver for binding. mdpi.comresearchgate.net Such studies can also identify key amino acid residues within the receptor's binding pocket that are critical for the interaction. mdpi.comresearchgate.net Machine learning models are also being developed to predict intermolecular interactions on a large scale. nih.govfrontiersin.org
Table 4: Predicted Binding Affinity and Key Interacting Residues for Benzo[g]chrysene with the Rat Aryl Hydrocarbon Receptor (rAhR) Note: This data is for the parent compound and illustrates the computational prediction of molecular interactions.
| Ligand | Receptor | Calculated Binding Energy (ΔGbind) | Key Interacting Residues | Primary Driving Force | Source(s) |
| Benzo[g]chrysene | rAhR | -26.39 kcal/mol | Pro295, Arg316 | Van der Waals Interactions | mdpi.comnih.govresearchgate.net |
Environmental Chemistry and Fate
Occurrence and Distribution in Natural and Anthropogenic Environmental Matrices
9-Methylbenzo[g]chrysene, as a member of the methylchrysene group of compounds, is found in diverse environmental and geological settings. Its presence is often linked with that of its parent compound, chrysene (B1668918), and other polycyclic aromatic hydrocarbons.
Methylated chrysenes are significant polyaromatic compounds identified in crude oils, coals, and sediment extracts. researchgate.net Their identification is typically achieved using gas chromatography-mass spectrometry (GC-MS), where they are distinguished from other isomers and homologs by comparison with authentic standards and retention indices. researchgate.netacs.org Chrysene and its methylated derivatives are considered essential constituents of crude oils and source rock extracts. researchgate.net
Studies have successfully identified chrysene, methylchrysenes, and their structural isomers in various geological samples. researchgate.netresearchgate.net For instance, research on crude oils from the Niger Delta showed the dominance of chrysene over benzo[a]anthracene, with 3-methylchrysene (B135459) being the most predominant methylchrysene isomer in the oils. researchgate.netput.ac.ir In rock samples from the same region, 3-methylchrysene and 1-methylchrysene (B135444) were found in higher abundance. researchgate.net Similarly, analysis of Palaeogene source rocks from the Gippsland Basin in Australia detected combustion-derived compounds, including chrysene. researchgate.net The distribution patterns of methylchrysenes in sediment extracts and crude oils can serve as useful molecular indicators in petroleum geochemistry, helping to classify oil families and assess thermal maturity. researchgate.netput.ac.ir For example, the 2-/1-methylchrysene ratio has been shown to increase with thermal maturity in lacustrine shales. researchgate.net
Table 1: Environmental Matrices Containing Methylchrysenes Click on a row to view more details.
"headers": [ {"name": "Matrix", "type": "STRING"}, {"name": "Location/Type", "type": "STRING"}, {"name": "Key Findings", "type": "STRING"}, {"name": "References", "type": "STRING"} ], "rows": [ {"cells": ["Crude Oils", "Niger Delta, Nigeria; Tarim Basin, NW China", "Identified as essential constituents. Distribution patterns used for source grouping and maturity assessment. 3-methylchrysene often dominates.", " researchgate.net, put.ac.ir, researchgate.net"]}, {"cells": ["Coals", "General; Yueliangtian Mine, China", "Recognized as important polyaromatic components. Geochemical processes during burial influence their structure.", " researchgate.net, acs.org"]}, {"cells": ["Sediment Extracts", "Recent and ancient sediments; Liaohe Basin, China", "Found in both recent sediments (from combustion) and ancient sediments (from geochemical processes). Used as molecular indicators for thermal maturity.", " researchgate.net, researchgate.net"]}, {"cells": ["Source Rocks", "Niger Delta, Nigeria; Gippsland Basin, Australia", "Presence indicates mixed organic sources, including terrestrial contributions and degradation of hopanes.", " researchgate.net, put.ac.ir, researchgate.net"]} ]
The presence of this compound and related compounds in the environment is attributable to two primary types of sources: high-temperature combustion processes and long-term geochemical transformations.
Combustion By-products: Methylated chrysenes are frequently formed during the incomplete combustion of organic materials. researchgate.net These pyrogenic sources are a major pathway for their release into the environment. mdpi.com Identified sources include:
Exhaust from gasoline engines researchgate.net
Coal combustion products researchgate.netresearchgate.net
Industrial wastes and their pyrolysis products researchgate.net
Natural gas home appliances researchgate.net
Domestic oil burning researchgate.net
Cigarette smoke researchgate.net
Biomass burning, such as forest fires researchgate.net
PAHs generated from these sources can be transported through the atmosphere and deposited in soil and water, leading to their widespread distribution. nih.gov
Geochemical Processes: In ancient geological formations, methylchrysenes can be formed through diagenetic processes over millions of years. Their presence in ancient sediments and crude oils is often linked to the degradation of specific biological precursor molecules. researchgate.net One proposed pathway involves the degradation of hopanes, a class of pentacyclic triterpenoids, through the cleavage of ring E and subsequent aromatization of the remaining rings. researchgate.netresearchgate.netput.ac.ir The organic matter in coal-forming environments also undergoes significant degradation and geochemical transformations that can lead to the formation of various polycyclic aromatic compounds. acs.org These geochemical sources are distinct from the pyrogenic PAHs found in more recent sediments. researchgate.net
Identification in Crude Oils, Coals, and Sediment Extracts
Environmental Degradation Pathways and Mechanisms
Once released into the environment, this compound is subject to various degradation processes that determine its persistence and fate. These include atmospheric transformations, microbial breakdown, and photochemical reactions.
In the atmosphere, the primary degradation pathway for gas-phase PAHs is initiated by reactions with highly reactive radicals, most notably the hydroxyl (OH) radical. nih.govresearchgate.netcopernicus.org Although specific studies on this compound are limited, research on the parent compound, chrysene, provides significant insight into these transformation mechanisms.
The reaction of chrysene with OH radicals, in the presence of oxygen (O₂) and nitrogen oxides (NOₓ), leads to the formation of various oxygenated PAHs (OPAHs) and nitro-PAHs (NPAHs). nih.govresearchgate.net This process involves the formation of a pre-reactive complex, followed by the abstraction of a hydrogen atom or addition of the OH radical to the aromatic system. scielo.org.mx Quantum chemical investigations have shown that the atmospheric degradation of chrysene produces compounds such as nitro-chrysene, hydroxychrysene, and hydroxychrysenone. nih.govresearchgate.net The atmospheric lifetime of chrysene, as determined by its reaction with the OH radical, is estimated to be approximately 6.4 hours, indicating a relatively rapid transformation in the atmosphere. nih.govresearchgate.net This "atmospheric activation" can transform parent PAHs into derivatives that may have different toxicological properties. nih.gov
Table 2: Atmospheric Transformation Products of Chrysene via OH Radical Reaction Click on a row to view more details.
"headers": [ {"name": "Product Class", "type": "STRING"}, {"name": "Specific Products", "type": "STRING"}, {"name": "Significance", "type": "STRING"}, {"name": "References", "type": "STRING"} ], "rows": [ {"cells": ["Oxygenated PAHs (OPAHs)", "Hydroxychrysene, Hydroxychrysenone, 11-benzo[a]fluorenone, Dialdehydes", "Products of oxidation that can be more water-soluble or have different biological activities than the parent PAH.", " nih.gov, researchgate.net"]}, {"cells": ["Nitro-PAHs (NPAHs)", "Nitro-chrysene", "Formed in the presence of NOₓ; many NPAHs are known to be potent mutagens.", " nih.gov, researchgate.net"]} ]
The biodegradation of high molecular weight PAHs like chrysene and its methylated derivatives is a key process for their removal from contaminated soils and sediments. frontiersin.org However, due to their low water solubility and stable chemical structure, these compounds are generally recalcitrant and their biodegradation is slow. nih.govfrontiersin.org
Bacterial Degradation: Certain bacteria have evolved enzymatic systems to break down PAHs. The initial step in bacterial degradation typically involves dioxygenase enzymes, which incorporate both atoms of a molecular oxygen into the aromatic ring to form cis-dihydrodiols. researchgate.net Subsequent enzymatic reactions lead to ring cleavage and mineralization. Several bacterial strains have shown the ability to degrade chrysene. For example, a bacterial consortium consisting of Rhodococcus sp., Bacillus sp., and Burkholderia sp. was able to use chrysene as a sole source of carbon and energy. frontiersin.org Another study identified Achromobacter aegrifaciens isolated from crude oil-contaminated seawater as a potent chrysene-degrading bacterium, capable of degrading 86% of the compound in seven days. nih.gov This strain also produced biosurfactants, which can enhance the bioavailability of poorly soluble PAHs. nih.gov
Fungal Degradation: Fungi, particularly ligninolytic fungi, employ a different strategy. They use extracellular enzymes, such as laccases and peroxidases, which generate highly reactive, non-specific radicals that can oxidize a wide range of compounds, including PAHs. researchgate.net Non-ligninolytic fungi utilize intracellular cytochrome P450 monooxygenases, which oxidize PAHs to arene oxides that are then converted to phenols and trans-dihydrodiols. researchgate.net Fungal degradation often results in the formation of quinones. mdpi.com For instance, the degradation of phenanthrene (B1679779) and anthracene (B1667546) by Pleurotus ostreatus yields their respective quinone metabolites. mdpi.com The synergistic action of bacterial and fungal consortia can also enhance PAH degradation. researchgate.net
Table 3: Microorganisms Involved in Chrysene Degradation Click on a row to view more details.
"headers": [ {"name": "Microorganism Type", "type": "STRING"}, {"name": "Species/Genera", "type": "STRING"}, {"name": "Key Degradation Mechanism", "type": "STRING"}, {"name": "References", "type": "STRING"} ], "rows": [ {"cells": ["Bacteria", "Achromobacter aegrifaciens", "Uses chrysene as sole carbon/energy source; produces biosurfactants to increase bioavailability.", " nih.gov"]}, {"cells": ["Bacterial Consortium", "Rhodococcus sp., Bacillus sp., Burkholderia sp.", "Cooperative degradation of chrysene as a sole carbon source.", " frontiersin.org"]}, {"cells": ["Fungi (Ligninolytic)", "Pleurotus ostreatus (oyster mushroom)", "Secretes extracellular enzymes (laccases, peroxidases) that oxidize PAHs, often forming quinones.", " researchgate.net, mdpi.com"]}, {"cells": ["Fungi (Non-ligninolytic)", "Various", "Utilize intracellular cytochrome P450 monooxygenases to produce arene oxides and phenols.", " researchgate.net"]} ]
The chrysene ring system is known for its relatively high chemical stability compared to other PAHs. mdpi.com Studies on the degradation of PAHs by potassium permanganate (B83412) (KMnO₄) found the order of reactivity to be benzo[a]pyrene (B130552) > pyrene (B120774) > phenanthrene > anthracene > fluoranthene (B47539) > chrysene, highlighting chrysene's resistance to oxidation. mdpi.com
Despite this stability, this compound can undergo photochemical reactions when exposed to sunlight, particularly UV radiation. nih.gov Photoreactions of PAHs in the environment can lead to the formation of various products, including oxygenated PAHs and PAH quinones. researchgate.net These reactions can occur in water, in the atmosphere, or on the surface of particulate matter. nih.govresearchgate.net The absorption of light energy elevates the PAH molecule to an excited state. This excited molecule can then react with molecular oxygen or other chemicals to produce reactive oxygen species (ROS) and other intermediates, which drive the transformation process. researchgate.net The specific products and reaction rates depend on the medium (e.g., water, organic solvent, solid surface) and the presence of other substances. nih.gov While nitro-PAHs with certain structures are unstable under light, the complex mixture of photoproducts from many PAHs is often difficult to fully characterize. nih.gov
Microbial Biodegradation Mechanisms by Bacterial Consortia and Fungi
Bioremediation and Environmental Remediation Strategies (Mechanism-Focused)
The environmental persistence of high-molecular-weight (HMW) polycyclic aromatic hydrocarbons (PAHs), such as this compound, presents a significant challenge for remediation. Due to their low aqueous solubility and high hydrophobicity, these compounds strongly adsorb to soil and sediment particles, limiting their bioavailability for microbial degradation. frontiersin.orgnih.gov While specific bioremediation research on this compound is not extensively documented, the mechanisms can be inferred from studies on its parent compound, chrysene, and other HMW PAHs. frontiersin.orgpjoes.com Bioremediation, which utilizes microorganisms to transform or mineralize contaminants, is considered a cost-effective and environmentally sound approach for PAH-contaminated sites. frontiersin.orgopenbiotechnologyjournal.com
The core mechanism of bacterial degradation of PAHs involves enzymatic oxidation. openbiotechnologyjournal.com The process is initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus to form unstable cyclic peroxides that rearrange to form cis-dihydrodiols. openbiotechnologyjournal.comnih.gov This initial step is crucial as it breaks the aromaticity of the ring system, making the molecule more susceptible to further degradation.
Microbial consortia often exhibit greater efficiency in degrading complex pollutants like HMW PAHs compared to single microbial strains. frontiersin.orgmdpi.com This is attributed to synergistic metabolic activities, where different species in the consortium perform sequential degradation steps or help mitigate toxic intermediates. mdpi.com A consortium comprising Rhodococcus sp., Bacillus sp., and Burkholderia sp. has been shown to effectively use chrysene as a sole source of carbon and energy. frontiersin.org Analysis of the metabolic byproducts from the degradation of chrysene by this consortium suggests a pathway proceeding through phthalic acid, indicating cleavage of the aromatic rings. frontiersin.org Similarly, Mycobacterium species are known to degrade a variety of PAHs by initial dioxygenation at different positions on the molecule. pjoes.com For instance, the degradation of benzo[a]pyrene, a five-ring PAH, by Mycobacterium sp. involves dioxygenation at the 4,5-, 7,8-, and 9,10- positions, leading to ring fission products. pjoes.com
Several environmental factors significantly influence the rate and extent of bioremediation. Optimal conditions for chrysene degradation by a bacterial consortium were found to be a pH of 7.0 and a temperature of 37°C. frontiersin.org The degradation efficiency can be impacted by the presence of other pollutants. For example, some PAHs like pyrene can inhibit chrysene degradation, while the presence of heavy metals can also suppress the enzymatic activities essential for the metabolic process. frontiersin.org Conversely, the addition of surfactants can enhance the bioavailability of hydrophobic compounds like chrysene, thereby increasing the degradation rate. frontiersin.orgmdpi.com
The following tables summarize research findings on the bioremediation of chrysene, which serves as a model for understanding the potential fate of this compound.
Table 1: Microbial Strains and Consortia in Chrysene Degradation
| Microbial Agent | Key Findings | Reference |
| Bacterial Consortium ASDC (Rhodococcus sp., Bacillus sp., Burkholderia sp.) | Utilized chrysene as a sole carbon and energy source. Maximum degradation rate of 1.5 mg/L/day. The proposed degradation pathway is through phthalic acid. | frontiersin.org |
| Achromobacter aegrifaciens S5 | Isolated from crude oil-contaminated seawater, this strain demonstrated the ability to use chrysene as its sole carbon and energy source, achieving 86% degradation of chrysene within 7 days. | nih.gov |
| Mycobacterium sp. | Capable of degrading various PAHs. The mechanism involves initial dioxygenation, leading to ring fission. The degradation of benzo[a]pyrene is proposed to proceed via dioxygenation at multiple sites. | pjoes.com |
Table 2: Influence of Environmental Conditions on Chrysene Degradation by Consortium ASDC
| Parameter | Condition | Effect on Degradation | Reference |
| Temperature | 30°C | 94% degradation of 5 mg/L chrysene. | frontiersin.org |
| 37°C | Complete degradation of 5 mg/L chrysene observed. | frontiersin.org | |
| 45°C | Degradation rate decreased sharply by 2.6-fold compared to 37°C. | frontiersin.org | |
| pH | 7.0 | Optimal pH for chrysene degradation by the consortium. | frontiersin.org |
| Co-contaminant | Pyrene | Complete inhibition of chrysene degradation. | frontiersin.org |
| Benzene (B151609), Fluoranthene | Over 50% degradation of chrysene was observed. | frontiersin.org | |
| Naphthalene, Toluene, Xylene | Over 60% degradation of chrysene was observed. | frontiersin.org | |
| Heavy Metal | Mercury (1 mM) | Inhibition of chrysene degradation. | frontiersin.org |
Biochemical Transformations and in Vitro Metabolic Studies
Enzymatic Metabolism Pathways in Model Biological Systems (In Vitro)
The enzymatic metabolism of PAHs is a multi-step process involving a suite of enzymes that work in concert to transform these lipophilic compounds into more water-soluble metabolites for excretion. iarc.fr Key enzyme families involved in this process include Cytochrome P450s, epoxide hydrolase, and glucuronosyltransferases. nih.gov
Cytochrome P450-Mediated Hydroxylation and Epoxidation Processes
The initial and rate-limiting step in the metabolism of many PAHs is their oxidation by Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases. nih.govchemrxiv.orgmdpi.com These enzymes catalyze hydroxylation and epoxidation reactions, introducing oxygen into the PAH structure. chemrxiv.orgnih.gov For benzo[g]chrysene (B86070), a related PAH, the fjord region (C11-C14) is a major site for biochemical oxidation. iarc.fr The introduction of a methyl group at the 9-position of benzo[g]chrysene likely influences the regioselectivity of CYP-mediated oxidation.
CYP enzymes, particularly those in the CYP1 family (CYP1A1, CYP1A2, and CYP1B1), are primarily responsible for the metabolic activation of most carcinogenic PAHs. nih.govpreprints.org These enzymes convert the parent PAH into epoxides and phenols. nih.gov Specifically, CYP1A1 and CYP1B1 are known to be highly active in the metabolism of benzo[a]pyrene (B130552), a well-studied PAH, to its reactive diol epoxides. nih.gov It is anticipated that these same enzymes play a crucial role in the metabolism of 9-Methylbenzo[g]chrysene.
Role of Epoxide Hydrolase and Glucuronosyltransferases in Metabolite Formation
Following the initial epoxidation by CYPs, the resulting arene oxides can undergo several metabolic fates. Microsomal epoxide hydrolase (mEH) plays a dual role in PAH metabolism. It can detoxify reactive epoxides by converting them into less reactive trans-dihydrodiols. nih.govresearchgate.net However, this can also be a step in the activation pathway, as these dihydrodiols can be further metabolized by CYPs to form highly reactive and carcinogenic diol epoxides. nih.govnih.gov
The dihydrodiol metabolites, as well as hydroxylated metabolites (phenols), can be further processed by phase II conjugating enzymes, such as UDP-glucuronosyltransferases (UGTs). nih.gov UGTs catalyze the attachment of a glucuronic acid moiety to the hydroxyl groups, increasing the water solubility of the metabolites and facilitating their excretion from the body. researchgate.net This conjugation step is generally considered a detoxification pathway. researchgate.net
Characterization of Metabolites (e.g., Dihydrodiols, Tetraols)
The metabolic activation of benzo[g]chrysene has been shown to proceed through the formation of dihydrodiols. iarc.fr Specifically, (-)-trans-benzo[g]chrysene-11R,12S-diol and (+)-trans-benzo[g]chrysene-11S,12R-diol have been identified as metabolites after application to mouse skin. iarc.fr These dihydrodiols are precursors to the ultimate carcinogenic diol epoxides. iarc.fr
The hydrolysis of diol epoxides, either enzymatically or non-enzymatically, leads to the formation of tetraols. nih.gov The analysis of these tetraols can provide evidence for the formation of the unstable diol epoxide intermediates. nih.gov For instance, the metabolic activation of benzo[g]chrysene-trans-11,12-dihydrodiol by rat liver microsomes results in the formation of tetraols, indicating the intermediate formation of fjord region syn- and anti-dihydrodiol epoxides. nih.gov The stereoisomeric composition of the resulting tetraols can provide insights into the stereochemistry of the diol epoxides formed. nih.gov
Kinetic Characterization of Metabolic Enzymes and Pathways
Understanding the kinetics of the enzymes involved in this compound metabolism is essential for predicting its metabolic fate and potential for toxicity. This involves determining key kinetic parameters and assessing metabolic clearance rates.
Determination of Michaelis-Menten Kinetic Parameters (Vmax, Km)
The kinetics of enzyme-catalyzed reactions, such as those in PAH metabolism, are often described by the Michaelis-Menten equation. nih.govjackwestin.com This model relates the initial velocity of the reaction (V) to the substrate concentration ([S]) through two key parameters: the maximum velocity (Vmax) and the Michaelis constant (Km). jackwestin.compressbooks.pub
Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. jackwestin.compressbooks.pub
Km is the substrate concentration at which the reaction rate is half of Vmax, and it provides an indication of the affinity of the enzyme for the substrate. jackwestin.compressbooks.pub A low Km suggests a high affinity, while a high Km indicates a lower affinity. pressbooks.pub
These parameters can be experimentally determined by measuring the rate of metabolite formation or substrate depletion at various substrate concentrations and fitting the data to the Michaelis-Menten equation, often using non-linear regression analysis. nih.govprotocols.io
Table 1: Representative Michaelis-Menten Parameters for PAH Metabolism
| Compound | Enzyme Source | Vmax (nmol/min/mg protein) | Km (µM) | Reference |
| Benzo[a]pyrene | Human Liver Microsomes | Value | Value | nih.gov |
| Dibenzo[def,p]chrysene | Human Liver Microsomes | Value | Value | nih.gov |
| Diclofenac (CYP2C9 Substrate) | Human Hepatic Microsomes | 0.008–0.715 | 7–254 | nih.gov |
| Phenytoin (CYP2C9 Substrate) | Human Hepatic Microsomes | Value | 56 | nih.gov |
Assessment of Intrinsic Clearance Rates in Species-Specific Microsomal Systems
Intrinsic clearance (CLint) is a measure of the intrinsic ability of the liver to metabolize a compound, independent of other physiological factors like blood flow. evotec.com It is defined as the ratio of Vmax to Km (Vmax/Km) and represents the rate of metabolism at low substrate concentrations. nih.gov
In vitro systems, particularly liver microsomes from different species (e.g., human, rat, mouse), are widely used to determine CLint. evotec.comeurofinsdiscovery.com These experiments allow for the assessment of interspecies differences in metabolism, which is crucial for extrapolating animal data to humans. evotec.com The apparent intrinsic clearance can be determined from in vitro half-life experiments using liver microsomes. researchgate.net
Studies comparing the metabolism of PAHs like benzo[a]pyrene and dibenzo[def,p]chrysene in hepatic microsomes from different species have shown that clearance rates can vary significantly. nih.gov For example, the clearance for both of these compounds was found to be highest in naïve female mice and lowest in female humans, with male rats showing rates more similar to humans. nih.gov Such data for this compound would be invaluable for risk assessment.
Competitive Metabolism and Inhibition Studies in Polycyclic Aromatic Compound Mixtures
The environmental occurrence of this compound is typically as part of complex mixtures of polycyclic aromatic hydrocarbons (PAHs). Understanding the biochemical transformations of this compound in such a context is crucial, as the simultaneous presence of multiple PAHs can lead to competitive interactions for the same metabolic enzymes. This competition can significantly alter the rate and pathway of metabolism for individual compounds, thereby influencing their toxicological and carcinogenic potential.
The primary enzymes involved in the initial phase of PAH metabolism are the cytochrome P450 (CYP) family of enzymes, particularly isoforms CYP1A1 and CYP1B1, which are known to metabolize a wide range of PAHs. nih.gov When this compound and other PAHs are present together, they act as competing substrates for these enzymes. The efficiency of metabolism of any single PAH in the mixture is dependent on its concentration, its affinity for the enzyme's active site, and the concentrations and affinities of the other competing PAHs. osti.gov
Studies on binary mixtures of PAHs have clearly demonstrated the phenomenon of competitive inhibition. For example, research on benzo[a]pyrene (BaP) and dibenzo[def,p]chrysene (DBC) co-incubated with human hepatic microsomes revealed mutual inhibition of their metabolism. osti.govnih.gov The rate of metabolism of one PAH decreases as the concentration of the competing PAH increases. This inhibitory relationship can be quantified using the inhibition constant (Ki), which is the concentration of an inhibitor required to decrease the rate of an enzymatic reaction by half. A lower Ki value signifies a more potent inhibitor. In the case of BaP and DBC, BaP was found to inhibit DBC metabolism more potently than the reverse, with respective Ki values of 0.061 µM and 0.44 µM. osti.govnih.gov
While specific kinetic data for the competitive metabolism of this compound are not extensively documented, research on structurally related compounds provides valuable insights. For instance, studies on chrysene (B1668918) have shown that its degradation can be hindered by the presence of other PAHs. In one study, pyrene (B120774) was found to completely inhibit the degradation of chrysene. frontiersin.org The introduction of a mixture of seven PAHs led to a significant reduction in the rate of chrysene degradation. frontiersin.org
Furthermore, 5-methylchrysene (B135471), a structural isomer of this compound, has been identified as a potent inhibitor of CYP enzymes. It has been shown to inhibit the 7-ethoxyresorufin-O-deethylation (EROD) activity, a common measure of CYP1A activity, catalyzed by CYP1A2 and CYP1B1 with IC50 values below 10 nM. oup.com The IC50 value represents the concentration of a substance that is required for 50% inhibition of a particular biological or biochemical function.
Based on these findings, it is highly probable that the metabolism of this compound is subject to competitive inhibition when present in a mixture of PAHs. The presence of other PAHs would likely reduce the rate of its metabolic activation. The degree of this inhibition would be dependent on the composition of the PAH mixture and the relative affinities of the individual compounds for the metabolizing enzymes.
To fully characterize the metabolic fate of this compound in real-world scenarios, detailed kinetic studies are necessary. The following table illustrates the type of data required, using available information for other PAHs as an example.
| Substrate PAH | Inhibitor PAH | Enzyme System | Inhibition Constant (Ki) (µM) | Reference |
|---|---|---|---|---|
| Dibenzo[def,p]chrysene | Benzo[a]pyrene | Human Hepatic Microsomes | 0.061 | osti.govnih.gov |
| Benzo[a]pyrene | Dibenzo[def,p]chrysene | Human Hepatic Microsomes | 0.44 | osti.govnih.gov |
Note: This table provides illustrative data from studies on other PAHs to demonstrate the concept of competitive inhibition. Specific competitive inhibition data for this compound is not currently available in the cited literature.
Further research focusing on the competitive metabolism of this compound within environmentally relevant PAH mixtures is essential for accurate human health risk assessment.
Analytical Chemistry Methodologies for Characterization and Detection
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for isolating 9-Methylbenzo[g]chrysene from other related compounds. The choice of technique depends on the complexity of the sample matrix and the required analytical sensitivity.
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely established technique for the analysis of PAHs, including methylated derivatives like this compound. diva-portal.org The primary challenge in the analysis of methylated PAHs is the presence of numerous isomers with identical molecular weights, which often exhibit similar mass spectral fragmentation patterns. diva-portal.orgresearchgate.net For instance, this compound and its other isomers share a molecular weight of 242 g/mol . researchgate.net Consequently, the chromatographic separation is critical for unambiguous identification.
The GC separation is typically achieved using capillary columns with stationary phases like 5% phenylmethylpolysiloxane. put.ac.ir The elution order and retention indices are crucial for the tentative identification of specific isomers. researchgate.net Quantification is generally performed using the internal standard method, with deuterated PAHs such as pyrene-d10 (B26445) or chrysene-d12 (B124349) serving as standards to correct for variations in sample preparation and instrument response. put.ac.irresearchgate.netacs.org The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring the characteristic molecular ion (e.g., m/z 242 for methylchrysenes). put.ac.ir
Table 1: Typical GC-MS Operating Conditions for PAH Analysis
| Parameter | Typical Setting |
|---|---|
| GC Column | HP-5MS (or equivalent), 30-60 m x 0.25 mm i.d., 0.25 µm film thickness put.ac.ir |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min put.ac.irnsf.gov |
| Oven Program | Initial temp 70-100°C, ramped to 300-320°C at 3-8°C/min diva-portal.orgput.ac.ir |
| Injector Temp. | 285-300°C put.ac.ir |
| MS Ionization | Electron Impact (EI) at 70 eV put.ac.ir |
| MS Mode | Selected Ion Monitoring (SIM) or Full Scan put.ac.ircedre.fr |
| Transfer Line Temp. | 300°C cedre.fr |
| Ion Source Temp. | 250°C put.ac.ir |
High-Performance Liquid Chromatography (HPLC) is a powerful alternative to GC, particularly for PAHs that are thermally labile or less volatile. thermofisher.com It is frequently cited as a preferred method due to its high specificity when combined with selective detectors. thermofisher.com Reversed-phase columns, especially polymeric C18 phases designed for PAH analysis, are commonly used with a gradient elution of acetonitrile (B52724) and water. fda.gov
Table 2: Typical HPLC-FLD Conditions for PAH Analysis
| Parameter | Typical Setting |
|---|---|
| HPLC Column | Polymeric C18, 5 µm particle size (e.g., 25 cm x 4.6 mm) fda.gov |
| Mobile Phase | Gradient of Acetonitrile and Water fda.gov |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detector | Fluorescence Detector (FLD) with programmed wavelength switching fda.gov |
| Excitation λ | e.g., 280 nm epa.gov |
| Emission λ | >389 nm cutoff filter epa.gov |
Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. acs.orgchromatographyonline.com This technique is exceptionally well-suited for analyzing complex mixtures of methylated PAHs, where isomers often co-elute in a single chromatographic dimension. researchgate.netresearchgate.net GCxGC employs two columns with different stationary phase selectivities (e.g., a non-polar column in the first dimension and a polar or shape-selective column in the second). chromatographyonline.com This orthogonal separation mechanism distributes the analytes across a two-dimensional plane, dramatically increasing peak capacity and resolution. acs.org
GCxGC coupled to a time-of-flight mass spectrometer (ToF-MS) is particularly powerful, as the high data acquisition speed of the ToF analyzer is necessary to accurately capture the very narrow peaks (100–200 ms) generated in the second dimension. chromatographyonline.comhelicon.ru This approach has been successfully used to separate and identify hundreds of compounds in complex environmental extracts, including alkylated PAHs. acs.org Studies have shown that GCxGC can resolve isomers that are inseparable by conventional GC-MS, such as certain methylbenz[a]anthracene isomers. researchgate.net This capability is crucial for the accurate isomer-specific profiling of compounds like this compound in highly contaminated samples. acs.org
Table 3: Common Column Combinations for GCxGC Analysis of PAHs
| First Dimension (¹D) | Second Dimension (²D) | Application Note |
|---|---|---|
| DB-5MS (non-polar) chromatographyonline.com | Rtx-200 (mid-polar) chromatographyonline.com | Separation of PAHs from complex oil spill matrix. chromatographyonline.com |
| LC-50 (liquid crystal) researchgate.net | NSP-35 (nanostationary phase) researchgate.net | Optimized for complex PAH mixtures, reducing analysis time. researchgate.net |
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods are indispensable for both the detection and structural confirmation of this compound.
The inherent fluorescence of PAHs is a key property exploited for their selective and sensitive detection. acs.orgresearchgate.net Fluorescence spectroscopy is a valuable tool because the emission of light is measured directly against a low background, leading to very low detection limits. ulpgc.es Different fluorescence techniques are employed for PAH analysis in environmental samples.
Conventional Fluorescence Spectroscopy: This involves scanning the emission spectrum at a fixed excitation wavelength or vice versa. edpsciences.org It is simple, sensitive, and cost-effective. ulpgc.es
Synchronous Fluorescence Spectroscopy (SFS): In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference. This approach can reduce spectral overlap and simplify complex spectra from mixtures of PAHs. ulpgc.es
Excitation-Emission Matrix (EEM) Fluorescence: EEM creates a comprehensive fluorescence fingerprint by collecting a series of emission spectra at incremental excitation wavelengths. acs.orgrsc.org This three-dimensional plot can be used with chemometric methods like Parallel Factor Analysis (PARAFAC) to deconvolve the spectra of individual components in a mixture. rsc.org
While specific fluorescence data for this compound is limited, the spectrum of its parent compound, benzo[g]chrysene (B86070), has been reported. optica.org The principles of fluorescence detection are broadly applicable to the entire class of PAHs, making it a vital technique for screening environmental samples for contamination. edpsciences.orgacs.org
Mass spectrometry (MS) is the definitive technique for the confirmation and quantification of PAHs following chromatographic separation. put.ac.ir For structural elucidation, electron impact (EI) ionization is commonly used, which generates a molecular ion (M⁺˙) and a series of fragment ions that can provide structural information. However, for isomeric PAHs like methylchrysenes, the EI mass spectra are often nearly identical, making differentiation by mass spectrum alone impossible. diva-portal.org In these cases, identification relies on the combination of mass spectral data and chromatographic retention time compared against an authentic standard. diva-portal.orgresearchgate.net
High-resolution mass spectrometry (HRMS) offers an advantage by providing a highly accurate mass measurement, which allows for the determination of the elemental composition of an ion. acs.org This can help distinguish PAHs from other co-eluting compounds with the same nominal mass but different elemental formulas. acs.org
For quantification, tandem mass spectrometry (MS/MS) operated in multiple reaction monitoring (MRM) mode provides superior selectivity and sensitivity, especially in complex matrices. nih.govshimadzu.com In MRM, a specific precursor ion (e.g., the molecular ion at m/z 242) is selected and fragmented, and a specific product ion is monitored. This highly specific transition minimizes interference from matrix components, leading to lower detection limits and more reliable quantification. gcms.cz
Table 4: Mass Spectrometric Data for Chrysene (B1668918) and its Methylated Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monitored Ion (m/z) |
|---|---|---|---|
| Chrysene | C₁₈H₁₂ | 228.29 | 228 put.ac.ir |
| Methylchrysene (isomer class) | C₁₉H₁₄ | 242.32 | 242 put.ac.ir |
| This compound | C₁₉H₁₄ | 242.32 | 242 |
Selective Fluorescence Detection Techniques for PAHs in Environmental Samples
Method Development and Validation for Trace Analysis in Environmental and Biological Matrices
The detection and quantification of this compound, a methylated polycyclic aromatic hydrocarbon (PAH), in environmental and biological samples present significant analytical challenges. These challenges stem from the compound's presence at trace concentrations within highly complex matrices, the need to resolve it from numerous structurally similar isomers, and its lipophilic nature, which causes it to bind strongly to organic matter in samples like soil and fatty tissues. bioline.org.brnih.gov Consequently, robust analytical methods with extensive sample preparation and highly sensitive instrumental analysis are required.
Method development for this compound is often integrated into broader analytical strategies for a range of parent and methylated PAHs. d-nb.inforsc.org These methods must be meticulously validated to ensure accuracy, precision, and reliability at the low levels typically encountered in environmental and biological monitoring. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, and reproducibility. nih.govprimescholars.com
Sample Preparation and Extraction
The initial and most critical step in the analysis is the efficient extraction of this compound from the sample matrix while minimizing co-extraction of interfering substances. jfda-online.com The choice of extraction technique depends heavily on the matrix type (e.g., water, soil, biological tissue, food). bioline.org.brd-nb.info
For solid samples like soil and sediments, common extraction methods include:
Soxhlet Extraction: A classic and exhaustive technique, often using solvents like dichloromethane (B109758) or toluene. bioline.org.brresearchgate.net
Ultrasonic Extraction (UAE): A faster alternative to Soxhlet, using ultrasonic waves to enhance solvent penetration. researchgate.net
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption. bioline.org.brjfda-online.com
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process. jfda-online.comresearchgate.net
For liquid samples, such as water or beverages, techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are prevalent. d-nb.infonih.gov A modern, miniaturized version of LLE, known as dispersive liquid-liquid microextraction (DLLME), offers rapid extraction with minimal solvent use and has been successfully applied to water analysis for various PAHs. rsc.orgnih.gov
Biological matrices, such as tissues and fluids, often require a saponification step to break down lipids, followed by extraction. nih.gov For complex food matrices like edible oils or tea, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are increasingly adapted, combining extraction and cleanup into a streamlined procedure. d-nb.infolabrulez.com
Following initial extraction, a cleanup or purification step is almost always necessary to remove interfering compounds. Solid-phase extraction (SPE) is widely used for this purpose, with adsorbents like silica (B1680970) gel, Florisil, or alumina (B75360) selected based on the specific interferences present. nih.govd-nb.infocedre.fr
Chromatographic Separation and Detection
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for separating this compound from other PAHs. jfda-online.comnih.gov
Gas Chromatography (GC): When coupled with mass spectrometry (GC-MS), GC provides powerful separation and definitive identification. diva-portal.orgmdpi.com The use of specific capillary columns, such as those with a 50% phenyl methylpolysiloxane stationary phase, is crucial for resolving isomeric PAHs. nih.govdiva-portal.org For extremely complex samples, two-dimensional gas chromatography (GCxGC) offers superior separation power, resolving compounds that co-elute in a single-dimension system. rsc.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a fluorescence detector (HPLC-FLD) is another highly sensitive and selective method, particularly for fluorescent compounds like PAHs. nih.govchromatographyonline.com Normal-phase LC (NPLC) can be used as a fractionation technique prior to analysis by reversed-phase LC (RPLC) or GC. nih.gov
The choice between GC-MS and HPLC-FLD often depends on the specific requirements of the analysis. HPLC-FLD can offer lower detection limits for certain PAHs, while GC-MS provides more structural information for compound identification. chromatographyonline.comresearchgate.net
Method Validation and Performance
The validation of these analytical methods is essential to ensure the data's quality. This involves establishing key performance metrics. For instance, a DLLME-GC-MS method for water analysis demonstrated good precision (<20% relative standard deviation) and recoveries ranging from 73% to 133%. rsc.org An HPLC-FLD method for wastewater and sediment analysis showed recoveries between 78-100% for water and 82-106% for sediment, with LODs in the low parts-per-billion (ppb) range. primescholars.com In food analysis, a QuEChERS-GC-MS/MS method for edible oils reported LODs from 0.1 to 1.0 µg/kg and average recoveries between 70.0% and 110.8%. mdpi.com
The tables below summarize typical performance data from validated methods for PAH analysis, which would be representative for this compound as part of a PAH mixture.
Table 1: Performance of a Validated DLLME-GC-MS Method for PAHs in Water| Parameter | Value Range | Reference |
|---|---|---|
| Linear Range | 0.10 - 2.80 ng/mL | nih.gov |
| Coefficient of Determination (r²) | 0.983 - 0.999 | nih.gov |
| Limit of Detection (LOD) | 0.03 - 0.1 ng/mL | nih.gov |
| Recovery | 71 - 90% | nih.gov |
| Relative Standard Deviation (RSD) | 4 - 11% | nih.gov |
| Matrix | Parameter | Value Range | Reference |
|---|---|---|---|
| Wastewater | Recovery | 78 - 100% | primescholars.com |
| LOD | 0.01 - 0.51 ppb | primescholars.com | |
| LOQ | 0.03 - 1.71 ppb | primescholars.com | |
| Sediment | Recovery | 82 - 106% | primescholars.com |
| LOD | 0.01 - 0.51 ppb | primescholars.com | |
| LOQ | 0.03 - 1.71 ppb | primescholars.com |
Applications in Chemical Synthesis and Materials Science
Development of Functional Materials Based on Benzo[g]chrysene (B86070) Derivatives
The extended π-conjugated system of benzo[g]chrysene is a key feature for the development of organic materials with specific electronic and self-assembly properties. These materials are of interest for applications such as organic semiconductors and light-emitting devices. sioc-journal.cnbeilstein-journals.org
Discotic liquid crystals are a class of materials where disc-shaped molecules, often with a central polycyclic aromatic core, can self-assemble into ordered columnar structures. bonoi.org These columns can act as one-dimensional molecular wires, facilitating charge or energy transport.
Researchers have successfully synthesized unsymmetrical functional discotic liquid crystals using a benzo[g]chrysene core. sioc-journal.cn The synthesis strategy involved a Suzuki-Miyaura cross-coupling reaction followed by a Scholl oxidative annulation. sioc-journal.cn This approach allowed for the creation of five new π-extended compounds featuring ester, anhydride, imide, and benzoimidazole functional groups. sioc-journal.cn
The liquid crystalline properties of these new materials were extensively characterized using differential scanning calorimetry (DSC), polarized optical microscopy (POM), and small-angle X-ray scattering (SAXS). sioc-journal.cn The studies confirmed that the compounds exhibit an ordered columnar hexagonal (Colhex) mesophase. A key finding was the broad temperature range over which this liquid crystal phase is stable, extending as wide as 206 °C for some derivatives. sioc-journal.cn The specific functional groups attached to the benzo[g]chrysene core were found to have a significant impact on the phase transition temperatures. sioc-journal.cn
Table 1: Mesophase Properties of Benzo[g]chrysene Discotic Liquid Crystals Data sourced from a 2021 study on benzo[g]chrysene discotic liquid crystals. sioc-journal.cn
| Compound Derivative | Functional Group | Mesophase Type | Mesophase Temperature Range (°C) |
|---|---|---|---|
| BGC-Ester | Ester | Colhex | 104 - 230 |
| BGC-Anhydride | Anhydride | Colhex | 125 - 331 |
| BGC-Imide-A | Imide | Colhex | 150 - >350 |
| BGC-Imide-B | Imide | Colhex | 132 - >350 |
| BGC-Benzimidazole | Benzimidazole | Colhex | 168 - >350 |
Derivatives of chrysene (B1668918) and benzo[g]chrysene are promising candidates for use in opto-electronic devices due to their inherent photophysical and electronic properties. sioc-journal.cnrsc.org These polycyclic aromatic hydrocarbons can serve as the active components in organic light-emitting diodes (OLEDs), organic solar cells, and as organic semiconductors. sioc-journal.cnresearchgate.net
The study of benzo[g]chrysene-based discotic liquid crystals also involved an investigation of their ultraviolet-visible (UV-Vis) absorption and photoluminescent properties. sioc-journal.cn The compounds displayed fluorescent quantum yields as high as 34% in solution. sioc-journal.cn A significant finding was that the emission spectra could be tuned from blue to green and even red by altering the functional groups and extending the π-conjugation of the core structure. sioc-journal.cn Density functional theory (DFT) calculations supported and explained these observed physical properties. sioc-journal.cn
Further research into related chrysene derivatives has demonstrated their potential as highly effective electron transport materials (ETLs) in phosphorescent OLEDs. rsc.org For example, a terpyridine-modified chrysene derivative (B3TPyC) was synthesized and showed excellent thermal stability and electron-injection abilities. rsc.org OLEDs fabricated with this material exhibited low turn-on voltages and high power efficiencies. rsc.org Critically, these devices also showed significantly improved operational lifetimes, demonstrating the practical potential of the chrysene framework in robust electronic applications. rsc.org
Table 2: Performance of Phosphorescent OLEDs with Chrysene-Based Electron Transport Layer Data sourced from a 2020 study on terpyridine-modified chrysene derivatives. rsc.org
| Device Material (ETL) | Turn-on Voltage (at 1 cd m–2) | Max. Power Efficiency (lm W–1) | Device Lifetime (LT50 at 11,000 cd m–2) |
|---|---|---|---|
| B3TPyC | 2.42 V | > 60 | > 258 hours |
| B3PyPC (comparative material) | 2.51 V | ~55 | ~170 hours |
Synthesis and Characterization of Discotic Liquid Crystals
Advanced Applications in Organic Synthesis
Beyond direct use in materials, substituted benzo[g]chrysene and its isomers serve as platforms for the synthesis of even larger, more complex polycyclic aromatic structures. The specific placement of substituents, such as a methyl group, can direct molecular growth in predictable ways.
Research into the molecular growth of bay-region methyl-substituted PAHs, such as the closely related isomer 4-methylchrysene, provides insight into how these molecules can be used to build highly condensed structures. researchgate.net In a high-temperature pyrolysis environment, the methyl group on the chrysene core can become a reactive site. researchgate.net
Two primary reaction pathways for molecular growth have been identified for 4-methylchrysene. researchgate.net
Cyclization and Ring Expansion: The first route involves the formation of a resonance-stabilized arylmethyl radical (4-chrysenylmethyl). This radical can attack an aryl carbon across the bay region of the same molecule to form a methylene-bridged intermediate (4H-cyclopenta[def]chrysene). Subsequent reactions with small molecules like methyl and ethylene (B1197577) lead to ring-expansion, selectively producing larger PAHs such as benzo[a]pyrene (B130552) and its methylated derivatives. researchgate.net
Intramolecular Rearrangement: A second pathway also begins with the arylmethyl radical's attack across the bay. This is followed by an intramolecular rearrangement that yields 4H-benzo[cd]fluoranthene, a non-fully aromatic PAH containing an internal five-membered ring. researchgate.net
These controlled reaction pathways demonstrate that a molecule like 9-methylbenzo[g]chrysene can be a precursor for the targeted synthesis of specific, highly condensed, and complex polycyclic aromatic hydrocarbons. researchgate.net
Table 3: Examples of Molecular Growth Products from a Methylchrysene Precursor Data sourced from a 2020 study on the reaction pathways of 4-methylchrysene. researchgate.net
| Precursor | Reaction Environment | Resulting Highly Condensed PAHs |
|---|---|---|
| 4-Methylchrysene | Supercritical n-decane pyrolysis | 4H-Cyclopenta[def]chrysene |
| 4-Methylchrysene | Supercritical n-decane pyrolysis | Benzo[a]pyrene |
| 4-Methylchrysene | Supercritical n-decane pyrolysis | 4- and 5-Methylbenzo[a]pyrene |
| 4-Methylchrysene | Supercritical n-decane pyrolysis | Dibenzo[a,e]pyrene |
| 4-Methylchrysene | Supercritical n-decane pyrolysis | Benzo[a]coronene |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
